![molecular formula C16H14N4S B2454554 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine CAS No. 304685-13-0](/img/structure/B2454554.png)

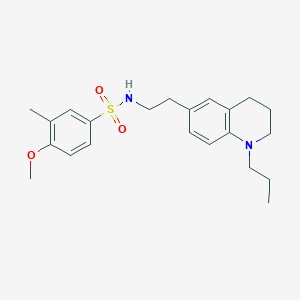

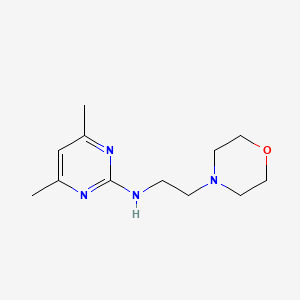

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazoles are a well-known group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The usual synthesis of benzimidazole involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring .Chemical Reactions Analysis

The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO can yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzimidazole compound can vary greatly depending on its structure .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

A compound closely related to 2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine, namely 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, has been synthesized and identified as a potent cyclin-dependent kinase 1 (CDK1) inhibitor. This highlights the potential of such compounds in medicinal chemistry, particularly in cancer research due to their inhibitory effects on tumor cell proliferation (Huang et al., 2007).

Chemical Synthesis Techniques

The synthesis of pyrido[1,2-a]benzimidazoles, which share structural similarities with the compound , has been explored. This includes the development of methods like copper-catalyzed amination, highlighting the importance of these compounds in both medicinal and materials chemistry (Masters et al., 2011).

Biological and Electrochemical Activity

Compounds containing 2,2'-pyridine-2,6-diylbis(1H-benzimidazole), a close analog, have been extensively reviewed for their diverse applications. This includes their preparation, properties, and applications in various fields such as spectroscopy, structures, magnetic properties, and biological and electrochemical activity (Boča et al., 2011).

Potential as Transmembrane Anion Transporters

Research indicates that 2,6-Bis(benzimidazol-2-yl)pyridine, another structurally related compound, exhibits potent anionophoric activity. This suggests potential applications in cellular transport processes and highlights the functional versatility of these compounds (Peng et al., 2016).

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives have a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Similarly, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . Therefore, the compound’s primary targets could be related to these biological activities.

Mode of Action

It is known that the linker group and substitution at n-1, c-2, c-5, and c-6 positions have been found to be the most contributory factors for anticancer activity of benzimidazoles .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanylmethyl)-5-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-11-5-4-8-15-17-12(9-20(11)15)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRWRNYXEIXRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)

![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)

![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)